1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one 1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 332019-26-8
VCID: VC0440102
InChI: InChI=1S/C17H21NO/c1-6-7-16(19)18-15-9-8-12(2)10-14(15)13(3)11-17(18,4)5/h6-11H,1-5H3/b7-6+
SMILES: CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C
Molecular Formula: C17H21NO
Molecular Weight: 255.35g/mol

1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one

CAS No.: 332019-26-8

Main Products

VCID: VC0440102

Molecular Formula: C17H21NO

Molecular Weight: 255.35g/mol

1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one - 332019-26-8

CAS No. 332019-26-8
Product Name 1-(2,2,4,6-Tetramethyl-2H-quinolin-1-yl)-but-2-en-1-one
Molecular Formula C17H21NO
Molecular Weight 255.35g/mol
IUPAC Name (E)-1-(2,2,4,6-tetramethylquinolin-1-yl)but-2-en-1-one
Standard InChI InChI=1S/C17H21NO/c1-6-7-16(19)18-15-9-8-12(2)10-14(15)13(3)11-17(18,4)5/h6-11H,1-5H3/b7-6+
Standard InChIKey BNIYOKRWDLGTJC-VOTSOKGWSA-N
Isomeric SMILES C/C=C/C(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C
SMILES CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C
Canonical SMILES CC=CC(=O)N1C2=C(C=C(C=C2)C)C(=CC1(C)C)C
Solubility 1.2 [ug/mL]
PubChem Compound 750408
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator